molecular formula C10H8N2O2 B2825795 1-(3-Nitrophenyl)cyclopropanecarbonitrile CAS No. 124276-69-3

1-(3-Nitrophenyl)cyclopropanecarbonitrile

Cat. No. B2825795
CAS RN: 124276-69-3
M. Wt: 188.186
InChI Key: LSHKUHMETFGZQV-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 188.19 . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current sources.

Scientific Research Applications

Synthesis and Chemical Transformations

1-(3-Nitrophenyl)cyclopropanecarbonitrile serves as an intermediate in the synthesis of various chemically and biologically significant compounds. For instance, it has been utilized in the synthesis of NVP-BEZ-235 derivatives, highlighting its role in facilitating complex chemical transformations. The compound is synthesized from readily available precursors, such as 4-nitrobenzaldehyde, through multi-step processes with considerable yield efficiency, emphasizing its significance in synthetic chemistry and drug discovery (Hou et al., 2016).

Corrosion Inhibition

Research has also explored the application of derivatives of this compound in corrosion inhibition. Specifically, derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications for enhancing material longevity and integrity (Verma et al., 2015).

Organic Synthesis and Material Science

The compound and its derivatives find extensive use in organic synthesis, enabling the construction of complex molecular architectures. For example, they participate in cascade annulation reactions to produce cyclopenta[b]furan derivatives, which are valuable for their diverse potential applications in pharmaceuticals and material science (Qian et al., 2018). Additionally, its role in synthesizing oxazoles and contributing to enantioselective cycloadditions further illustrates its versatility in facilitating the synthesis of functionally and optically enriched compounds (Selvi & Srinivasan, 2014).

Electrochemical Applications

Electrochemical studies involving novel monomers based on this compound have been conducted to examine their copolymerization behavior and electrochromic properties. These studies highlight the potential of such compounds in developing materials with tailored optical and electronic properties for advanced technological applications (Soylemez et al., 2015).

properties

IUPAC Name

1-(3-nitrophenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHKUHMETFGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-nitrophenyl)acetonitrile (2.5 g, 15.42 mmol) and 1,2-dibromoethane (1.329 ml, 15.42 mmol) in DMSO/Et2O (1:1, 10 ml) was added dropwise to a suspension of NaH (1.233 g, 30.8 mmol) in DMSO (Volume: 10 ml, Ratio: 1.000), keeping the temperature at 0° C. Resulting mixture was stirred at ambient temperature for 24 h under N2 atm. The reaction mixture was quenched by addition of IPA (2 ml) and water; partitioned between water (300 ml) and EtOAc (300 ml). The aq. phase was re-extracted with EtOAc (300 ml). Combined organic layers were dried over sodium sulphate and concentrated in vacuo. The residue was purified by flash chromatography to afford 1-(3-nitrophenyl)cyclopropanecarbonitrile (1.799 g, 9.56 mmol).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.329 mL
Type
reactant
Reaction Step One
Name
Quantity
1.233 g
Type
reactant
Reaction Step One
Name
DMSO Et2O
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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